molecular formula C11H14O4 B094004 Methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 15964-79-1

Methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No. B094004
CAS RN: 15964-79-1
M. Wt: 210.23 g/mol
InChI Key: DILOFCBIBDMHAY-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)acetate is a chemical compound that is part of a broader class of organic compounds which include various derivatives with different substituents and functional groups attached to the phenyl ring. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to methyl 2-(3,4-dimethoxyphenyl)acetate involves various chemical reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation by direct sunlight . Another derivative, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate, was characterized using techniques such as XRD, FT-IR, UV–Vis, and NMR, with theoretical computations performed using density functional theory (DFT) . Additionally, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate was prepared by reacting cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate, followed by condensation with substituted p-aminobenzoic esters to form aminoacetyl derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, was determined to be triclinic with specific bond lengths and angles that highlight its aromatic character . The crystal structure of another derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was confirmed by X-ray single crystal diffraction study, revealing that it crystallized in the monoclinic space group .

Chemical Reactions Analysis

The chemical reactions involving these compounds can lead to various transformations. For instance, the oxidation of 2,5-dimethoxyacetophenone derivatives with thallium(III) nitrate in trimethyl orthoformate-methanol yielded methyl alkyl-substituted 2,5-dimethoxyphenylacetates . An unexpected Pummerer rearrangement was observed in the synthetic route to ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, providing an alternative approach to 2,3-dimethylthiobenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. Theoretical calculations help to obtain detailed information about local and global chemical activities, revealing the electrophilic and nucleophilic nature of the compounds . The crystal packing is often stabilized by hydrogen bonding and van der Waals interactions, as seen in the natural bond orbital and Hirshfeld surface analysis study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . The non-linear optical behaviors of these compounds have also been examined, with values for the total dipole moment, mean polarizability, and first-order hyperpolarizability being determined .

Scientific Research Applications

  • Organic Synthesis

    • Application : Methyl 2-(3,4-dimethoxyphenyl)acetate is used as an important intermediate in organic synthesis .
  • Life Science Research

    • Application : It is also used in life science research as a labeled compound .
  • Isochromanone Synthesis

    • Application : It reacts with formaldehyde in the presence of acid to give an isochromanone .
    • Results : The outcome of this reaction is the formation of an isochromanone .
  • Inhibition of Brain Mitochondrial Respiration

    • Application : Homoveratric Acid, a metabolite of Methyl 2-(3,4-dimethoxyphenyl)acetate, inhibits brain mitochondrial respiration .
    • Results : The results could potentially contribute to our understanding of brain metabolism and the role of monoamine oxidase .
  • Pharmaceutical Research

    • Application : It is used in pharmaceutical research as a precursor for the synthesis of various drugs .
  • Material Science

    • Application : It is used in material science for the synthesis of various materials .

Safety And Hazards

The safety information available indicates that “Methyl 2-(3,4-dimethoxyphenyl)acetate” may be harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It should be stored in a refrigerator and handled with appropriate safety measures .

properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILOFCBIBDMHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065982
Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-dimethoxyphenyl)acetate

CAS RN

15964-79-1
Record name Methyl 2-(3,4-dimethoxyphenyl)acetate
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Methyl 3,4-dimethoxyphenylacetate
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Record name Methyl (3,4-dimethoxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

3,4-Dimethoxyphenylacetic acid (80.0 grams, 0.41 mole), methanol (350 milliliters (mL)) and 2 mL of concentrated sulfuric acid were added to a reaction flask equipped with a Dean-Stark trap condensor and magnetic stirrer. The reaction mixture was maintained at reflux temperature overnight. After removal of unreacted methanol via a rotary evaporator, the product was dissolved in ether. The ether solution was washed twice in a sodium bicarbonate solution, washed twice with water and dried over anhydrous sodium sulfate. The ether was removed on a rotary evaporator, leaving 85 grams of methyl 3,4-dimethoxyphenylacetate as a viscous oil.
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80 g
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2 mL
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350 mL
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Synthesis routes and methods III

Procedure details

3,4-Dimethoxyphenylacetic acid (3 g, 0.0153 mol) was dissolved in methanol (50 ml) and, thereafter, conc. sulfuric acid (0.05 ml) was added to the resulting solution, followed by heating at the reflux temperature for 2 h. Thereafter, the solvent was evaporated and the residue was neutralized with an aqueous solution of sodium bicarbonate, followed by extraction with ethyl acetate. The organic extract was dried with sodium sulfate, followed by evaporation of the solvent and drying under vacuum to yield the oil compound methyl 3,4-dimethoxyphenylacetate (3.2 g) as a colorless oil.
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3 g
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50 mL
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0.05 mL
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Synthesis routes and methods IV

Procedure details

3,4-Dimethoxyphenylacetic acid (20 g) and concentrated sulphuric acid (1 ml) in methanol (70 ml) were stirred at reflux for 16 hours. Methanol was removed by evaporation and the residue poured into cold water (250 ml) with stirring). Extraction into ethyl acetate (2×100 ml), washing with saturated NaHCO3 (100 ml) and brine (100 ml) followed by evaporation under reduced pressure gave, as an orange oil, 3,4-dimethoxyphenylacetic acid methyl ester (18 g); NMR (DMSO-d6) 3.57(s,2H); 3.62(s,3H); 3.73(s,6H); 6.75(dd,1H); 6.88(s,1H); 6.89(d,1H).
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20 g
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1 mL
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70 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-(3,4-dimethoxyphenyl)acetic acid (25.0 g, 127.4 mmol) in MeOH (100 mL) in a 500 mL round-bottomed flask equipped with a magnetic stirrer was added a catalytic amount of sulfuric acid (around 10 drops) and the mixture was stirred overnight under reflux. After cooling to RT, MeOH was removed at 40° C. under vacuum and the product was taken up in CH2Cl2 (250 mL), washed with water (5×20 mL), brine (20 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give methyl 2-(3,4-dimethoxyphenyl)acetate SLA 28134 as an orange oil (25.77 g, 96% yield).
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25 g
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100 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
C Peschko, W Steglich - Tetrahedron Letters, 2000 - Elsevier
Purpurone is obtained from 3-(3,4-dimethoxyphenyl)pyruvic acid, 2-(4-methoxyphenyl)ethylamine and 2′,2′,2′-trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate in seven …
Number of citations: 51 www.sciencedirect.com
A Khalaj, N Adibpour - Synthetic Communications®, 2008 - Taylor & Francis
Alkoxide-promoted ring expansion of the novel ethyl 2-(6,7-dimethoxy-3-oxo-3,4-dihydrobenzo[e][1,2]thiazine-1,1-dioxide-2-yl)acetate 3a and analogous 4,4-diethyl derivative 3b and …
Number of citations: 4 www.tandfonline.com
M Maślanka, W Tabor, P Krzyżek… - European Journal of …, 2023 - Elsevier
Catechols have been reported to be potent covalent inhibitors of ureases, and they exhibit activity by modifying cysteine residues at the entrance to enzymatic active sites. Following …
Number of citations: 1 www.sciencedirect.com
CJ Stearman, M Wilson, A Padwa - The Journal of organic …, 2009 - ACS Publications
A highly efficient total synthesis of (±)-yohimbenone and a formal synthesis of (±)-emetine is described. The key element of the synthesis consists of a conjugate addition−dipolar …
Number of citations: 46 pubs.acs.org
NJ Truax, F Banales Mejia, DO Kwansare… - The Journal of …, 2016 - ACS Publications
A simple and flexible approach to 3-pyrrolin-2-one fused carbazoles is disclosed. The key step involves the BF 3 -mediated electrophilic substitution of indoles with N-alkyl-substituted 3-…
Number of citations: 27 pubs.acs.org
KD Warzecha, H Görner… - The Journal of Physical …, 2006 - ACS Publications
The photodecarboxylative benzylation of N-alkyl, N-arylalkyl, and N-aryl phthalimides with arylacetic acids in aqueous solution proceeds via electron transfer from the arylalkanoate to …
Number of citations: 58 pubs.acs.org
DT Trafalis, S Sagredou, P Dalezis, M Voura… - Pharmaceutics, 2021 - mdpi.com
The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings results in a class of heterocycles compounds with an extensive range of pharmacological properties. A series of 1,2,4-triazolo[3,4-…
Number of citations: 4 www.mdpi.com
MP Epplin, A Mohan, LD Harris, Z Zhu… - Journal of medicinal …, 2020 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is an ion channel that mediates the slow, Ca 2+ -permeable component of glutamatergic synaptic transmission in the central nervous …
Number of citations: 9 pubs.acs.org
S Sagredou, P Dalezis, N Nikoleousakos… - OncoTargets and …, 2020 - Taylor & Francis
Background Topoisomerase IIα (topIIα) maintains the topology of DNA in order to ensure the proper functioning of numerous DNA processes. Inhibition of topIIα leads to the killing of …
Number of citations: 5 www.tandfonline.com
N Brindani, F Munafò, A Menichetti, E Donati… - Bioorganic & Medicinal …, 2023 - Elsevier
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has caused a worldwide pandemic. The identification of effective antiviral drugs remains an urgent medical need. …
Number of citations: 4 www.sciencedirect.com

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